molecular formula C18H19ClN2O4S B2447187 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922062-77-9

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2447187
CAS No.: 922062-77-9
M. Wt: 394.87
InChI Key: VIOMCEBIJCXNBH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-2-21-8-9-25-17-7-6-15(11-16(17)18(21)22)20-26(23,24)12-13-4-3-5-14(19)10-13/h3-7,10-11,20H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOMCEBIJCXNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 922008-22-8) is a synthetic derivative that has garnered attention in pharmaceutical research. Its unique structural features suggest potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S with a molecular weight of 394.9 g/mol. The presence of a chlorophenyl group and a sulfonamide moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₄S
Molecular Weight394.9 g/mol
CAS Number922008-22-8

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory processes, potentially reducing the synthesis of pro-inflammatory cytokines.
  • Receptor Modulation : The compound may act as a modulator for certain receptors associated with pain perception and inflammation. This modulation can lead to analgesic effects.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which might contribute to their protective effects against oxidative stress-related conditions.

Anti-inflammatory Activity

Research has demonstrated that derivatives similar to this compound can significantly reduce inflammation in various animal models. For instance:

  • Case Study : A study involving a rodent model showed that administration of the compound led to a marked decrease in paw edema induced by carrageenan injection, suggesting strong anti-inflammatory properties.

Analgesic Effects

The analgesic potential of this compound has been explored through various assays:

  • Case Study : In a formalin test, the compound exhibited dose-dependent analgesic effects, indicating its potential use in pain management therapies.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • Research Finding : In vitro studies have shown effectiveness against certain bacterial strains, although further exploration is needed to confirm these findings and elucidate the mechanisms involved.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with an aniline-containing heterocycle. For example:

  • React 3-chlorophenylmethanesulfonyl chloride with 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
  • Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
  • Monitor reaction progress using TLC with UV visualization at 254 nm .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For instance, the 3-chlorophenyl group shows distinct aromatic splitting patterns, while the oxazepine ring protons resonate between δ 3.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 435.08) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and carbonyl groups (~1680 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for kinase inhibition) .
  • Analyze Structural Analogues : Compare activity of derivatives (e.g., substituent effects on the oxazepine ring) using QSAR models to identify critical pharmacophores .
  • Validate via Orthogonal Methods : Confirm enzyme inhibition (e.g., IC50_{50}) with both fluorescence-based assays and radiometric measurements .

Advanced: How to design experiments to assess the compound’s enzyme inhibition mechanism?

Answer:
A multi-step approach is recommended:

In Vitro Kinetics : Perform time-dependent inhibition assays (pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive mechanisms. Use Lineweaver-Burk plots to determine KiK_i values .

Molecular Docking : Generate homology models of the target enzyme (e.g., SIRT1) and dock the compound using software like AutoDock Vina. Focus on interactions between the sulfonamide group and catalytic residues (e.g., His363 in SIRT1) .

Mutagenesis Studies : Introduce point mutations (e.g., His363Ala) to validate predicted binding sites via loss of inhibitory activity .

Advanced: What strategies mitigate variability in solubility during bioactivity assays?

Answer:

  • Solvent Optimization : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : For ionizable groups (e.g., sulfonamide), prepare buffers at pH values near the compound’s pKaK_a (e.g., pH 6.5–7.5) .
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregation (particles >200 nm indicate poor solubility) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal in halogenated waste containers .
  • Emergency Procedures : In case of skin contact, rinse immediately with 0.1 M NaOH (to hydrolyze sulfonamide) followed by water .

Advanced: How to evaluate the compound’s metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, and quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, etc., using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .
  • Plasma Protein Binding (PPB) : Use ultrafiltration to measure free fraction; >90% binding may reduce bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.